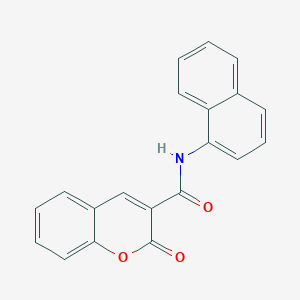

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of naphthalene derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of naphthalene derivatives with chromene carboxylic acid derivatives under specific conditions. One common method involves the use of a coupling reaction between naphthalene-1-amine and 2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,2-dione derivatives, while reduction may produce naphthalen-1-yl-2H-chromene-3-carboxamide .

Aplicaciones Científicas De Investigación

Cytotoxicity and Anticancer Activity

One of the most significant applications of N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is its cytotoxic effect on cancer cells. Research indicates that this compound exhibits potent activity against multidrug-resistant cancer cell lines. A study highlighted that MCC1734 can bypass P-glycoprotein-mediated resistance, effectively inducing apoptosis in both sensitive and resistant cell lines. This characteristic is crucial in the context of cancer treatment, where multidrug resistance poses a significant challenge.

Potential for Drug Development

Given its ability to overcome drug resistance and induce apoptosis, this compound is being investigated as a lead compound for new anticancer drugs. The in vivo studies using human xenograft tumors transplanted into zebrafish models further support its potential as a promising candidate for drug development .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of various derivatives of chromene compounds has shown that modifications can enhance their biological activity. For instance, substituting different functional groups on the phenyl ring has been explored to improve inhibitory potency against specific targets like macrophage migration inhibitory factor (MIF) . Such studies are essential for optimizing the efficacy of this compound and similar compounds.

Antimicrobial Properties

Beyond its anticancer applications, there is emerging evidence that compounds related to this compound exhibit antimicrobial activity. Studies have reported on the synthesis and characterization of related chromone derivatives showing significant inhibition against various microbial strains, thereby expanding the potential therapeutic applications of these compounds .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its biological effects. The compound’s structure allows it to bind to these targets, disrupting their normal function and resulting in therapeutic or antimicrobial effects .

Comparación Con Compuestos Similares

Similar Compounds

- N-(naphthalen-1-yl) phenazine-1-carboxamide

- N-(naphthalen-1-yl) ethylenediamine

Uniqueness

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications .

Actividad Biológica

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits notable antimicrobial , antioxidant , and cytotoxic properties. It has been investigated for its potential therapeutic applications in treating various diseases, particularly cancer and fungal infections.

Antimicrobial Activity

The compound has demonstrated significant activity against various pathogens, including bacteria and fungi. For instance, it has been shown to inhibit the growth of Rhizoctonia solani, a plant pathogen, through morphological changes in hyphal structures, such as swelling and deformities.

Cytotoxicity Against Cancer Cells

This compound exhibits cytotoxic effects against multidrug-resistant cancer cells. Studies have shown that it activates the PERK/eIF2α/ATF4 pathway, which plays a crucial role in cellular stress responses and apoptosis induction. The compound's ability to bypass drug resistance mechanisms makes it a candidate for further development in cancer therapy.

The mechanisms by which this compound exerts its biological effects are multifaceted:

Enzyme Interaction

The compound interacts with various enzymes, exhibiting both inhibitory and activating effects. It has been found to inhibit β-1,3-glucanase and ATPase while enhancing nitrate reductase activity. This interaction suggests its potential role in modulating metabolic pathways.

Gene Expression Modulation

Treatment with this compound leads to significant changes in gene expression related to cell wall synthesis and metabolism. Gene Ontology enrichment analysis indicates that differentially expressed genes (DEGs) are involved in glucan decomposition, membrane synthesis, and oxidoreductase activity.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals significant variations in biological activity based on substituents:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide | Hydroxy group at position 4 | Increased cytotoxicity against multidrug-resistant cancer cells |

| 6,8-dibromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide | Bromine substitutions at positions 6 and 8 | Potentially enhanced biological activity due to halogen effects |

| N-(phenyl)-2-oxo-2H-chromene-3-carboxamide | Phenyl instead of naphthalene | Different biological profile; less effective against multidrug resistance |

This table illustrates how variations in substituents can significantly impact the biological activity and chemical properties of similar compounds.

Case Studies

- Cytotoxicity Study : A study investigated the cytotoxic effects of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide on multidrug-resistant cell lines. The results indicated that this compound could effectively overcome P-glycoprotein-mediated resistance, showing similar sensitivity in both sensitive and resistant cell lines .

- Antimicrobial Evaluation : In vitro evaluations revealed that this compound exhibited antimicrobial activities with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens .

Propiedades

IUPAC Name |

N-naphthalen-1-yl-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO3/c22-19(16-12-14-7-2-4-11-18(14)24-20(16)23)21-17-10-5-8-13-6-1-3-9-15(13)17/h1-12H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKGSKCTPVNCNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.